molecular formula C16H15N3O6 B13994290 6-Pentofuranosyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one CAS No. 53641-68-2

6-Pentofuranosyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one

Cat. No.: B13994290
CAS No.: 53641-68-2
M. Wt: 345.31 g/mol
InChI Key: IJKFIAPPEZLVBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Pentofuranosyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by a fused oxazole and pyrimidine ring system, which is further substituted with a pentofuranosyl group and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Pentofuranosyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable phenyl-substituted pyrimidine derivative with a pentofuranosyl donor in the presence of a cyclizing agent can yield the desired compound. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-Pentofuranosyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

6-Pentofuranosyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Pentofuranosyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Pentofuranosyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one is unique due to its specific substitution with a pentofuranosyl group and a phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

CAS No.

53641-68-2

Molecular Formula

C16H15N3O6

Molecular Weight

345.31 g/mol

IUPAC Name

6-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-phenyl-[1,3]oxazolo[5,4-d]pyrimidin-7-one

InChI

InChI=1S/C16H15N3O6/c20-6-9-11(21)12(22)16(24-9)19-7-17-14-10(15(19)23)18-13(25-14)8-4-2-1-3-5-8/h1-5,7,9,11-12,16,20-22H,6H2

InChI Key

IJKFIAPPEZLVBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)N=CN(C3=O)C4C(C(C(O4)CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.